4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine
Overview
Description
“4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as halopyridines . Halopyridines are compounds containing a pyridine ring which bears a halogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom . The pyridine ring is substituted at the 4-position with an oxy group linked to another pyridine ring, which is substituted at the 5-position with a bromo group and at the 2-position with a fluoro group .Scientific Research Applications
Asymmetry and Steric Hindrance in Tripodal Ligands
Research by Benhamou et al. (2011) on tripodal ligands, though not directly mentioning "4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine," provides insights into the synthesis and characterization of unsymmetrical ligands involving bromo and fluoro substituents on pyridyl rings. This study highlights the importance of ligand design in influencing the coordination geometry around metal centers, which is crucial for developing catalysts and materials with specific properties L. Benhamou, Hassen Jaafar, Aurore Thibon, M. Lachkar, D. Mandon, (2011).
Synthesis of Novel Pyridine-Based Derivatives
Ahmad et al. (2017) describe the synthesis of novel pyridine derivatives using a palladium-catalyzed Suzuki cross-coupling reaction, including analysis on their biological activities. While the study does not specifically address "this compound," it showcases the broader application of pyridine derivatives in developing compounds with potential therapeutic uses, emphasizing the role of halogenated pyridines as intermediates in organic synthesis Gulraiz Ahmad, N. Rasool, H. Ikram, Samreen Gul Khan, T. Mahmood, K. Ayub, M. Zubair, Eman J. Al-Zahrani, Usman Ali Rana, M. Akhtar, N. Alitheen, (2017).
Deprotonative Coupling of Pyridines
Shigeno et al. (2019) explored the deprotonative functionalization of pyridine derivatives, a method that could be relevant for modifying molecules similar to "this compound." Their work demonstrates how specific substitutions on the pyridine ring can influence reactivity, offering pathways to synthesize complex molecules for various applications, from materials science to pharmaceuticals Masanori Shigeno, Kunihito Nakaji, Akihisa Kajima, Kanako Nozawa‐Kumada, Y. Kondo, (2019).
Antimicrobial Activities of Pyridine Derivatives
Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities. Although not directly related to "this compound," this research underlines the potential of pyridine-based compounds in developing new antimicrobial agents. The study emphasizes the versatility of pyridine as a core structure for generating biologically active molecules Hacer Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, (2009).
Future Directions
The future directions for “4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine” could involve its use as a building block in the synthesis of various pharmaceuticals and biologically active compounds . Its potential applications in the field of semiconductors due to its aromaticity and electron deficiency could also be explored .
Properties
IUPAC Name |
4-(5-bromo-3-fluoropyridin-2-yl)oxypyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3O/c11-6-3-8(12)10(15-5-6)16-7-1-2-14-9(13)4-7/h1-5H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWSSJQSHOWSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC2=C(C=C(C=N2)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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